molecular formula C20H17N B13951289 3,8,12-trimethylbenzo[a]acridine CAS No. 63040-01-7

3,8,12-trimethylbenzo[a]acridine

Cat. No.: B13951289
CAS No.: 63040-01-7
M. Wt: 271.4 g/mol
InChI Key: YTPOEHQOFUXVSH-UHFFFAOYSA-N
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Description

3,8,12-Trimethylbenzo[a]acridine is a heterocyclic aromatic compound with the molecular formula C20H17N It is a derivative of acridine, characterized by the presence of three methyl groups at positions 3, 8, and 12 on the benzo[a]acridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,12-trimethylbenzo[a]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This reaction yields the desired acridine derivative through a cyclocondensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,8,12-Trimethylbenzo[a]acridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted acridines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,8,12-Trimethylbenzo[a]acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8,12-trimethylbenzo[a]acridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can lead to the inhibition of enzymes such as topoisomerase, which are essential for DNA unwinding and replication.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 3,8,12-trimethylbenzo[a]acridine, known for its broad range of biological activities.

    Amsacrine: An acridine derivative used as an anticancer agent.

    Proflavine: Another acridine derivative with antibacterial properties.

Uniqueness

This compound is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its ability to intercalate into DNA and interact with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

63040-01-7

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

3,8,12-trimethylbenzo[a]acridine

InChI

InChI=1S/C20H17N/c1-12-7-9-17-15(11-12)8-10-18-19(17)14(3)16-6-4-5-13(2)20(16)21-18/h4-11H,1-3H3

InChI Key

YTPOEHQOFUXVSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C4=CC=CC(=C4N=C3C=C2)C)C

Origin of Product

United States

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